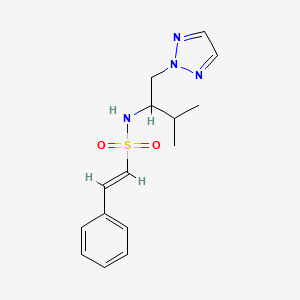

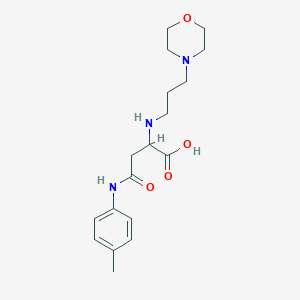

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-phenylethenesulfonamide, also known as MTSES, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that can modify proteins and peptides, making it a useful tool in biochemical and physiological studies.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 1H-1,2,3-triazoles and 2H-1,2,3-triazoles, are pivotal in the development of new drugs due to their extensive range of biological activities. These compounds have been explored for their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The interest in triazoles has been driven by their presence in drugs that have successfully entered the pharmaceutical market. Studies highlight the need for new, more efficient synthetic methods for these triazoles, emphasizing green chemistry and sustainability. Researchers are continuously seeking new prototypes for emerging diseases, particularly those resistant to current treatments or related to neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Role in Flavor Chemistry

Branched aldehydes derived from amino acids, including those related to the triazole family, play a crucial role in flavor chemistry. These compounds are key flavor components in various food products, fermented or otherwise. The synthesis and breakdown pathways of these aldehydes significantly influence food flavor profiles, with specific emphasis on compounds like 3-methyl butanal. Understanding these pathways is essential for controlling the formation of desired flavor compounds in food products (Smit et al., 2009).

Triazoles in Corrosion Inhibition

1,2,3-Triazole derivatives have demonstrated significant effectiveness as corrosion inhibitors for metals and alloys in aggressive media. The synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, especially through regioselective copper-catalyzed azide-alkyne cycloaddition reactions, provides environmentally friendly and efficient solutions for protecting metal surfaces from corrosion. These compounds have shown promising inhibition efficiencies across various metals and conditions, highlighting their potential in industrial applications related to metal preservation and sustainability (Hrimla et al., 2021).

Pharmaceutical and Agricultural Applications

Triazole derivatives have been identified as key scaffolds in pharmaceutical chemistry, exhibiting a broad spectrum of biological activities. Their stability and ability to interact with biological targets make them valuable in drug discovery for various diseases, including cancer and microbial infections. The flexibility in their chemical structure allows for the development of novel drugs with enhanced efficacy and reduced toxicity. Additionally, triazole derivatives have found applications in agriculture, particularly as components in pesticides and herbicides, due to their effective action against a range of pests and diseases (Kaushik et al., 2019).

properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-16-9-10-17-19)18-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,18H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKQDZLLSILVSA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)

![[2-(1-Prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2579877.png)

![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)

![N-(2,2-dimethoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2579879.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/no-structure.png)

![5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2579883.png)